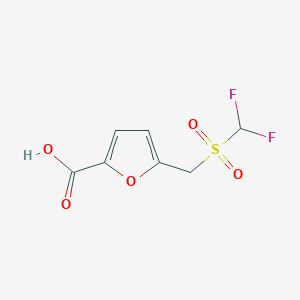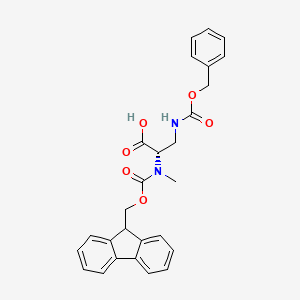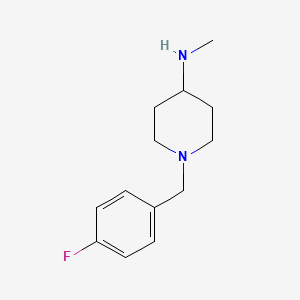
1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine is an organic compound that belongs to the class of piperidines This compound features a piperidine ring substituted with a 4-fluorobenzyl group and an N-methyl group
Métodos De Preparación
The synthesis of 1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and N-methylpiperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-fluorobenzyl chloride is reacted with N-methylpiperidine under anhydrous conditions, often in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and safety.
Análisis De Reacciones Químicas
1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential interactions with biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and chemical synthesis.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence neurotransmitter release and uptake, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in dopaminergic and serotonergic systems.
Comparación Con Compuestos Similares
1-(4-Fluorobenzyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-(4-Bromobenzyl)-N-methylpiperidin-4-amine:
1-(4-Methylbenzyl)-N-methylpiperidin-4-amine: The methyl group substitution affects the compound’s steric and electronic properties, influencing its reactivity and interactions.
The uniqueness of this compound lies in its fluorine substitution, which imparts specific electronic effects and enhances its stability and reactivity compared to other halogenated analogs.
Propiedades
Fórmula molecular |
C13H19FN2 |
|---|---|
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H19FN2/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 |
Clave InChI |
SODYUCNWDQJUMV-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCN(CC1)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
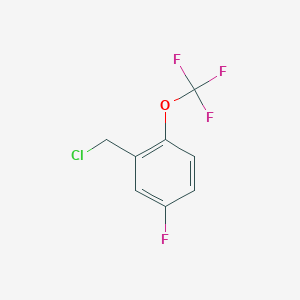
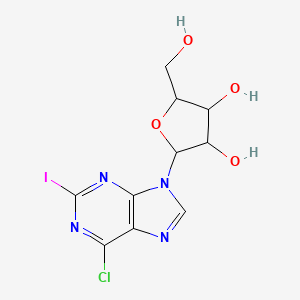
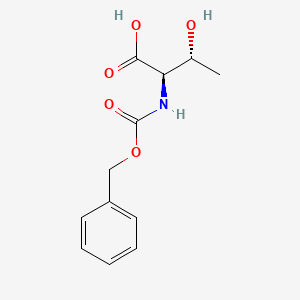
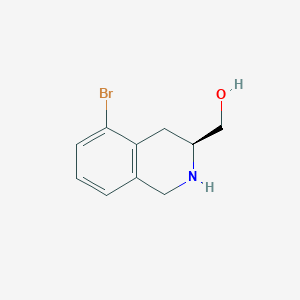
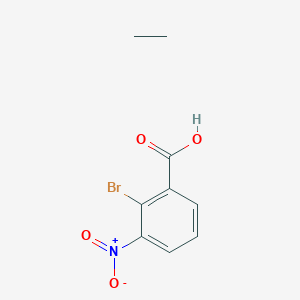
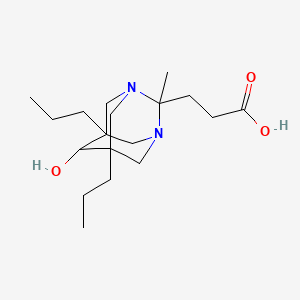
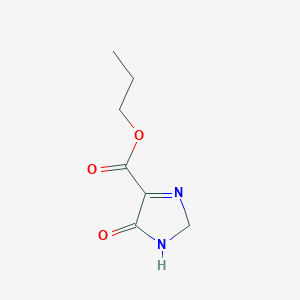

![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
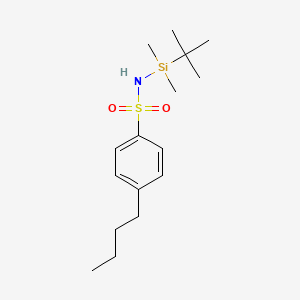
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
